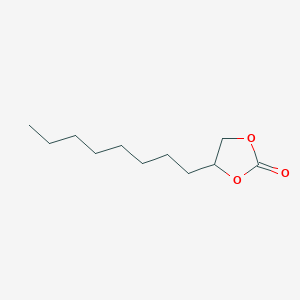
1,3-Dioxolan-2-one, 4-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxolan-2-one, 4-octyl- is a cyclic carbonate compound with a unique structure that includes a dioxolane ring. This compound is known for its versatility in various chemical reactions and its potential applications in different scientific fields. The presence of the octyl group enhances its hydrophobic properties, making it suitable for specific industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dioxolan-2-one, 4-octyl- can be synthesized through several methods. One common approach involves the reaction of 1,3-propanediol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically requires refluxing in toluene with continuous removal of water using a Dean-Stark apparatus. Another method involves the use of ethyl orthoformate and a catalytic amount of tetrabutylammonium tribromide in absolute alcohol .
Industrial Production Methods: Industrial production of 1,3-Dioxolan-2-one, 4-octyl- often involves the transesterification method, where hydroxyisopropyl chloroformate is generated by the action of propylene glycol and phosgene, followed by the action of sodium hydroxide . The product is then distilled under reduced pressure to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dioxolan-2-one, 4-octyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized using agents like KMnO4 and OsO4, and reduced using agents like LiAlH4 and NaBH4 .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Dioxolan-2-one, 4-octyl- include ethyl orthoformate, tetrabutylammonium tribromide, and NBS . The reactions are typically carried out under mild conditions, often in the presence of a catalyst.
Major Products Formed: The major products formed from the reactions of 1,3-Dioxolan-2-one, 4-octyl- depend on the specific reaction conditions. For example, oxidation can lead to the formation of lactones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
1,3-Dioxolan-2-one, 4-octyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of polycarbonates and other polymers . In biology, it serves as a solvent for various biochemical reactions . In medicine, it is explored for its potential use in drug delivery systems due to its biocompatibility . Industrially, it is used as an electrolyte additive in lithium-ion batteries, enhancing the cycling efficiency and discharge capacity retention .
Mecanismo De Acción
The mechanism of action of 1,3-Dioxolan-2-one, 4-octyl- involves its interaction with molecular targets through its cyclic carbonate structure. The compound can undergo ring-opening polymerization, leading to the formation of polycarbonates . The presence of the octyl group enhances its hydrophobic interactions, making it effective in specific applications such as drug delivery and battery electrolytes .
Comparación Con Compuestos Similares
1,3-Dioxolan-2-one, 4-octyl- can be compared with other cyclic carbonates such as ethylene carbonate and propylene carbonate . While all these compounds share a similar cyclic carbonate structure, the presence of the octyl group in 1,3-Dioxolan-2-one, 4-octyl- provides unique hydrophobic properties that are not present in ethylene carbonate and propylene carbonate . This makes it more suitable for applications requiring hydrophobic interactions.
List of Similar Compounds:- Ethylene carbonate
- Propylene carbonate
- 1,3-Dioxan-2-one
Propiedades
Número CAS |
99260-48-7 |
|---|---|
Fórmula molecular |
C11H20O3 |
Peso molecular |
200.27 g/mol |
Nombre IUPAC |
4-octyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H20O3/c1-2-3-4-5-6-7-8-10-9-13-11(12)14-10/h10H,2-9H2,1H3 |
Clave InChI |
XODUKNUDFZMDRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1COC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


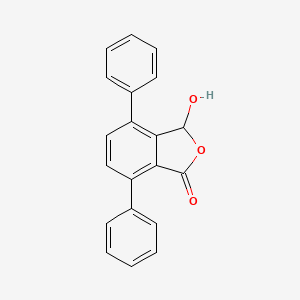
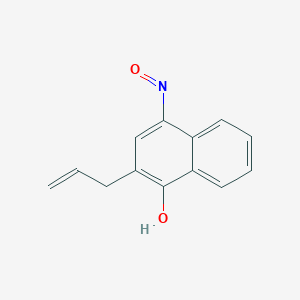
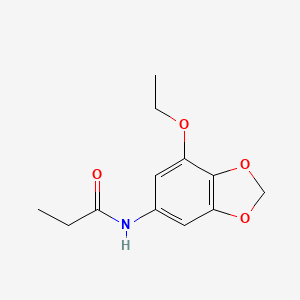
![1-(Octadecyloxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14349097.png)
![Bis[(oxiran-2-yl)methyl] ethenylphosphonate](/img/structure/B14349099.png)
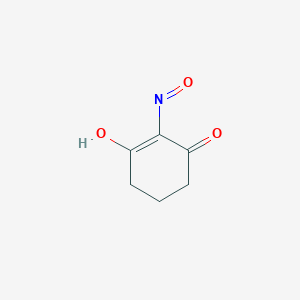
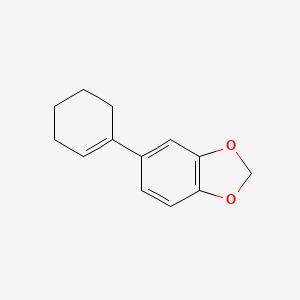
![Ethyl {bis[(trimethylsilyl)oxy]phosphoryl}(difluoro)acetate](/img/structure/B14349121.png)
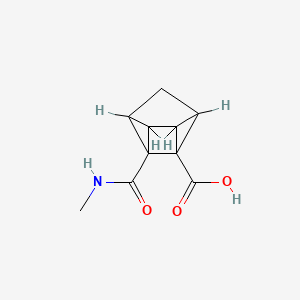
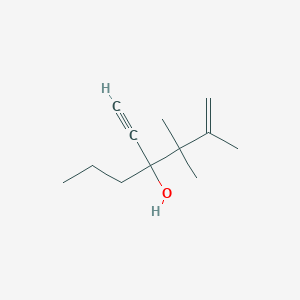
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}piperidine](/img/structure/B14349130.png)
![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)
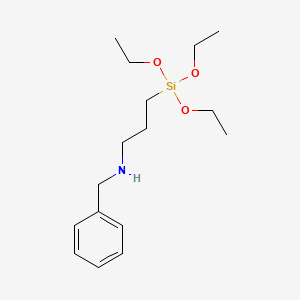
![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
